molecular formula C21H33N3O3S B6499331 N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide CAS No. 953260-04-3

N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide

Cat. No.: B6499331
CAS No.: 953260-04-3
M. Wt: 407.6 g/mol
InChI Key: ZPSCOOROAJWFCG-UHFFFAOYSA-N
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Description

"N-(4-{[(1-Cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide" is a sulfonamide-propanamide hybrid compound characterized by a central phenyl ring substituted with a 3-methyl group, a propanamide moiety at the para position, and a sulfamoyl linker connected to a 1-cyclopentylpiperidin-4-ylmethyl group.

Properties

IUPAC Name

N-[4-[(1-cyclopentylpiperidin-4-yl)methylsulfamoyl]-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3S/c1-3-21(25)23-18-8-9-20(16(2)14-18)28(26,27)22-15-17-10-12-24(13-11-17)19-6-4-5-7-19/h8-9,14,17,19,22H,3-7,10-13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSCOOROAJWFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Formation

The 1-cyclopentylpiperidin-4-ylmethylamine intermediate is synthesized via reductive amination or alkylation. A representative protocol involves:

  • Starting material : Piperidin-4-ylmethanol.

  • Protection : Boc (tert-butyloxycarbonyl) protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc2_2O) in dichloromethane (DCM) with triethylamine (TEA).

  • Cyclopentyl introduction : Alkylation with cyclopentyl bromide in acetonitrile (MeCN) at 60°C for 12 hours.

  • Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in DCM.

  • Amine generation : Conversion of the alcohol to a mesylate (using methanesulfonyl chloride) followed by displacement with aqueous ammonia.

Key Data :

StepReagents/ConditionsYield
Boc protectionBoc2_2O, TEA, DCM, 0°C → RT, 2h92%
AlkylationCyclopentyl bromide, K2_2CO3_3, MeCN, 60°C, 12h85%
MesylationMsCl, TEA, DCM, 0°C → RT, 3h88%
Amine displacementNH3_3 (aq), THF, 50°C, 6h75%

Stage 2: Functionalization of the Phenyl Ring

Synthesis of 4-Amino-3-methylphenyl Propanamide

  • Nitro introduction : 3-Methylaniline is nitrated using HNO3_3/H2_2SO4_4 at 0°C to yield 4-nitro-3-methylaniline.

  • Amide coupling : The nitroaniline is acylated with propionyl chloride in DCM using TEA as a base (0°C → RT, 4h).

  • Nitro reduction : Catalytic hydrogenation (H2_2, 10% Pd/C, EtOH, 25°C, 12h) reduces the nitro group to an amine.

Reaction Scheme :

4-Nitro-3-methylanilinePropionyl chloride, TEA4-Nitro-3-methylphenyl propanamideH2/Pd-C4-Amino-3-methylphenyl propanamide\text{4-Nitro-3-methylaniline} \xrightarrow{\text{Propionyl chloride, TEA}} \text{4-Nitro-3-methylphenyl propanamide} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-Amino-3-methylphenyl propanamide}

Analytical Validation :

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.85 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 8.4 Hz, 1H), 2.95 (q, J = 7.6 Hz, 2H), 2.35 (s, 3H), 1.25 (t, J = 7.6 Hz, 3H).

Stage 3: Sulfamoyl Linkage and Final Assembly

Sulfonylation Reaction

The 4-amino-3-methylphenyl propanamide reacts with (1-cyclopentylpiperidin-4-yl)methanesulfonyl chloride to form the sulfamoyl bridge:

  • Sulfonyl chloride synthesis :

    • (1-Cyclopentylpiperidin-4-yl)methanol is treated with thionyl chloride (SOCl2_2) in DCM (0°C → RT, 3h) to yield the corresponding chloride.

    • Reaction with sodium sulfite (Na2_2SO3_3) in water/THF (60°C, 6h) forms the sulfonic acid, which is chlorinated using PCl5_5 in toluene (reflux, 2h).

  • Sulfonamide formation : The sulfonyl chloride is reacted with 4-amino-3-methylphenyl propanamide in pyridine/DCM (0°C → RT, 12h).

Optimized Conditions :

ParameterOptimal Value
SolventPyridine/DCM (1:4)
Temperature0°C → RT
Equivalents1.2 eq sulfonyl chloride
Yield68%

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 10.2 (s, 1H, SO2_2NH), 8.15 (s, 1H, CONH), 7.55–7.45 (m, 2H, Ar-H), 3.25 (d, J = 6.8 Hz, 2H, CH2_2-piperidine), 2.95 (q, J = 7.6 Hz, 2H, CH2_2CO), 2.35 (s, 3H, Ar-CH3_3), 1.85–1.45 (m, 15H, cyclopentyl/piperidine), 1.25 (t, J = 7.6 Hz, 3H, CH3_3).

  • HPLC : Purity >98% (C18 column, 70:30 MeCN/H2_2O, 1.0 mL/min).

Challenges and Mitigation

  • Low sulfonylation yields : Attributed to steric hindrance from the cyclopentyl group. Mitigated by using excess sulfonyl chloride (1.5 eq) and prolonged reaction times (24h).

  • Byproducts : Unreacted amine and sulfonic acid impurities removed via silica gel chromatography (EtOAc/hexane, 1:1) .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold Variations

Sulfamoyl-Linked Propanamide Derivatives
  • Compound 7 ():

    • Structure: (S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide.
    • Key Differences: Replaces the cyclopentylpiperidine group with a 4-methylpyrimidin-2-yl substituent on the sulfamoyl. The propanamide is attached to a naphthalene ring instead of a 3-methylphenyl group.
    • Molecular Weight: 462.52 g/mol vs. 435.5 g/mol for the fluoropyrimidine analog () .
  • Compound 8 ():

    • Structure: 2-(4-Isobutylphenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide.
    • Key Differences: Features an isobutylphenyl-propanamide group and a 4-methylpyrimidin-2-yl-sulfamoyl linker. Lacks the piperidine ring, which may reduce steric bulk compared to the target compound .
  • Compound 30a (): Structure: N-(2-Amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide. Key Differences: Uses a tert-butyl-sulfamoyl group and a 4-hydroxyphenyl-propanamide. Simpler substituents result in lower molecular complexity .
Piperidine/Cyclopentyl Derivatives
  • N-(4-(N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide (): Structure: Fluoropyrimidine-substituted piperidine linked via sulfamoyl to a 3-methylphenyl-propanamide. Molecular weight: 435.5 g/mol .
  • N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (–10):

    • Structure: Methoxymethyl-piperidine linked to a phenyl-propanamide.
    • Key Differences: Simpler sulfamoyl-free structure; used as a pharmaceutical intermediate .

Heterocyclic Sulfamoyl Analogs

  • LMM5 and LMM11 ():

    • Structures: 1,3,4-Oxadiazoles with benzyl(methyl)sulfamoyl (LMM5) and cyclohexyl(ethyl)sulfamoyl (LMM11) groups.
    • Key Differences: Oxadiazole core instead of propanamide-phenyl. Demonstrated antifungal activity against C. albicans .
  • Compounds 7c–7f ():

    • Structures: Propanamide derivatives with 1,3,4-oxadiazole-thiazole hybrids.
    • Key Differences: Thiazole and oxadiazole rings introduce additional hydrogen-bonding sites. Melting points: 134–178°C .

Physicochemical Properties

Melting Points and Solubility

  • Compound 7c–7f (): Lower melting points (134–178°C) correlate with smaller molecular weights (375–389 g/mol) .

Spectral Data

  • IR/NMR Trends : Sulfamoyl groups in all compounds show characteristic S=O stretches (~1350–1150 cm⁻¹). Piperidine/cyclopentyl motifs in the target compound and ’s fluoropyrimidine analog would exhibit distinct aliphatic C-H stretches (2800–3000 cm⁻¹) .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name (Source) Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound Not explicitly provided ~450 (estimated) Cyclopentylpiperidinylmethyl-sulfamoyl N/A
Compound 7 () C24H22N4O4S 462.52 4-Methylpyrimidinyl-sulfamoyl N/A
Compound 8 () C24H28N4O3S 452.56 Isobutylphenyl, 4-methylpyrimidinyl 152–154
Fluoropyrimidine Analog () C20H26FN5O3S 435.5 5-Fluoropyrimidinyl-piperidinyl N/A
LMM5 () C23H22N4O4S 450.51 Benzyl(methyl)-sulfamoyl, oxadiazole N/A

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including sulfamoylation, cyclopentyl-piperidine coupling, and propanamide formation. Critical steps require controlled pH (6.5–7.5) and temperature (40–60°C) to optimize intermediate stability. Catalysts like Pd/C or TEA may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is advised .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • 1H/13C NMR : Verify piperidine ring protons (δ 2.5–3.5 ppm) and sulfamoyl group integration .
  • HPLC-MS : Confirm molecular weight (e.g., [M+H]+ peak) and purity (>95%) using C18 columns and acetonitrile/water mobile phases .
  • FT-IR : Identify sulfonamide (1320–1160 cm⁻¹) and amide (1650–1600 cm⁻¹) functional groups .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Methodological Answer : The compound is soluble in DMSO (>10 mg/mL) and moderately soluble in ethanol. Stability tests indicate degradation at pH <5 (hydrolysis of sulfamoyl group) or >8 (amide bond cleavage). Store lyophilized at -20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with variations in the cyclopentyl-piperidine moiety (e.g., cyclohexyl substitutions) to assess steric effects.
  • Biological Assays : Compare IC50 values in target inhibition assays (e.g., enzyme kinetics) to correlate substituent changes with activity .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with binding pockets (e.g., hydrophobic vs. hydrogen-bonding regions) .

Q. How to resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer : Cross-validate using:

  • Orthogonal Assays : Compare fluorescence polarization (high-throughput) with SPR (kinetic validation) for binding affinity .
  • Cell-Based vs. Cell-Free Systems : Address membrane permeability issues by testing in parallel with efflux pump inhibitors (e.g., verapamil) .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with assay readouts .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Methodological Answer :

  • Protective Groups : Use Boc for amine protection during sulfamoylation to prevent side reactions .
  • Flow Chemistry : Improve heat-sensitive step efficiency (e.g., cyclopentyl coupling) via microreactors with precise temperature control .
  • Byproduct Analysis : Track intermediates via TLC and adjust stoichiometry (e.g., 1.2:1 sulfamoyl chloride:amine ratio) .

Q. Which computational models predict this compound’s pharmacokinetics?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate logP (2.8–3.5), BBB permeability (low), and CYP450 inhibition risk .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using GROMACS with lipid bilayer models .
  • QSAR : Train models on PubChem datasets (e.g., AID 504850) to correlate structural descriptors with bioavailability .

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